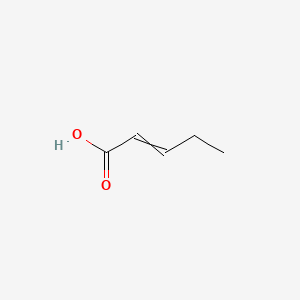

Pent-2-enoic acid

Overview

Description

Pent-2-enoic acid , also known as 2-pentenoic acid , belongs to a group of mono-carboxylic acids. Its molecular structure consists of an unbranched chain of five carbons connected by three single bonds and one double bond. In IUPAC nomenclature, it is referred to as pent-2-enoic acid . Although these acids are technically mono-unsaturated fatty acids , they are rare or unknown in biological lipids (such as fats, waxes, and phospholipids).

Molecular Structure Analysis

The molecular formula of pent-2-enoic acid is C~5~H~8~O~2~ . It contains a double bond between the second and third carbon atoms in the chain. Geometric isomers exist, with the cis and trans configurations differing in the arrangement of adjacent single bonds around the double bond. The cis form has both single bonds on the same side of the double bond’s plane, while the trans form has them on opposite sides .

Chemical Reactions Analysis

Pent-2-enoic acid participates in various chemical reactions, including esterification, decarboxylation, and oxidation. It can form esters with alcohols, leading to compounds like ethyl cis-2-pentenoate and ethyl trans-2-pentenoate . Additionally, its decarboxylation yields 2-methyl-2-pentenoic acid , a compound with diverse applications in flavoring and perfumery .

Physical And Chemical Properties Analysis

Scientific Research Applications

Organic Synthesis

Pent-2-enoic acid, also known as 2-pentenoic acid or crotonic acid, is commonly used in organic synthesis for a variety of chemical reactions, including esterification, oxidation, and reduction .

Flavoring Agent

The potential use of Pent-2-enoic acid as a flavoring agent in the food industry has been investigated . Its unique aroma could contribute to the flavor profile of various food products.

Pharmaceutical Research

Pent-2-enoic acid is used in pharmaceutical research. For instance, it is used as a pharmaceutical secondary standard and certified reference material .

Thermophysical Property Research

Pent-2-enoic acid is used in the study of thermophysical properties. Research includes the evaluation of normal boiling temperature, critical temperature, and critical pressure .

Crystal Structure Analysis

The crystal structure of Pent-2-enoic acid has been analyzed in scientific research. This analysis is crucial for understanding its physical and chemical properties .

Purification Processes

Pent-2-enoic acid is used in purification processes. For example, it is used to remove impurities from aldol condensation .

Building Blocks in Chemistry

Pent-2-enoic acid serves as a building block in chemistry. It is used to synthesize a wide range of chemical compounds .

Research in Material Science

Pent-2-enoic acid is used in material science research. It is used in the synthesis of new materials with potential applications in various industries .

Mechanism of Action

Target of Action

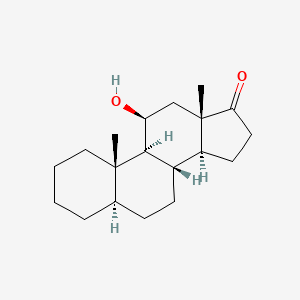

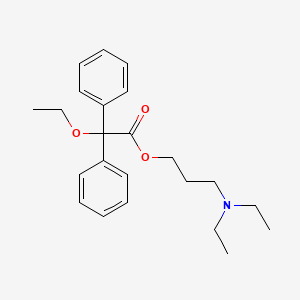

Pent-2-enoic acid, also known as 2-pentenoic acid, is an unsaturated carboxylic acid . It has been used in the preparation of new nonsteroidal human androgen receptor (hAR) agonists . The human androgen receptor is a nuclear receptor that binds androgens, which are hormones that play a role in male traits and reproductive activity .

Mode of Action

It is known to interact with the human androgen receptor (har), potentially influencing the activity of this receptor . The “2E” designation indicates that the molecule has a trans double bond configuration .

Biochemical Pathways

Given its interaction with the human androgen receptor, it may influence pathways related to androgen signaling .

Pharmacokinetics

It is known to be miscible with water and most organic solvents , which could influence its bioavailability.

Result of Action

Its potential use as a flavoring agent in the food industry has been investigated . Additionally, it has been used in the preparation of nonsteroidal human androgen receptor (hAR) agonists , suggesting it may have effects on androgen signaling pathways.

Action Environment

Its miscibility with water and most organic solvents suggests that the solvent environment could potentially influence its action and stability.

properties

IUPAC Name |

pent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYBQIKDCADOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862321 | |

| Record name | Pent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pent-2-enoic acid | |

CAS RN |

626-98-2 | |

| Record name | 2-Pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Pent-2-enoic acid?

A1: Pent-2-enoic acid, also known as (E)-pent-2-enoic acid, has the molecular formula C5H8O2 and a molecular weight of 100.116 g/mol. [, ]

Q2: What spectroscopic data is available for Pent-2-enoic acid?

A2: Both experimental and theoretical studies have investigated the proton and carbon-13 NMR chemical shifts, as well as the vibrational frequencies (FT-IR) of Pent-2-enoic acid. This data provides valuable insights into the compound's structure and properties. [, , ]

Q3: How does Pent-2-enoic acid interact with mitochondria in rat liver cells?

A3: Studies show that Pent-2-enoic acid, while not as potent as its isomer Pent-4-enoic acid, can partially uncouple oxidative phosphorylation in rat liver mitochondria at low concentrations. [, ] This suggests a potential influence on cellular energy production.

Q4: Does Pent-2-enoic acid affect the oxidation of fatty acids in the liver?

A4: Unlike Pent-4-enoic acid, which demonstrates significant inhibition of long-chain fatty acid oxidation, Pent-2-enoic acid does not show strong inhibitory effects on the oxidation of saturated fatty acids, including palmitate, in rat liver mitochondria at low concentrations. [, ]

Q5: Has the crystal structure of Pent-2-enoic acid been determined?

A5: Yes, the crystal structure of (E)-pent-2-enoic acid has been determined using X-ray crystallography. The molecule was found to be essentially planar. In the crystal structure, molecules are linked together as centrosymmetric dimers via pairs of O—H⋯O hydrogen bonds. []

Q6: Are there any computational studies on the properties of Pent-2-enoic acid?

A6: Yes, computational studies employing DFT/CAM-B3LYP methods with a 6-311++G(d,p) basis set have been conducted on Pent-2-enoic acid. These studies have focused on calculating various electrical properties such as dipole moment, linear polarizability, and hyperpolarizabilities under the influence of static and dynamic electric fields. []

Q7: What can Hirshfeld surface analysis reveal about Pent-2-enoic acid?

A7: Hirshfeld surface analysis, combined with FTIR spectroscopy, provides insight into the molecular structure and vibrational mode properties of crystalline Pent-2-enoic acid. This approach aids in understanding intermolecular interactions within the crystal lattice. []

Q8: Have any synthetic routes been developed to incorporate Pent-2-enoic acid into larger molecules?

A8: Yes, researchers have utilized Pent-2-enoic acid derivatives, particularly ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate, as a starting material in the stereoselective synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates. This synthetic approach holds promise for the development of compounds with potential pharmaceutical applications, such as cefcapene pivoxil. []

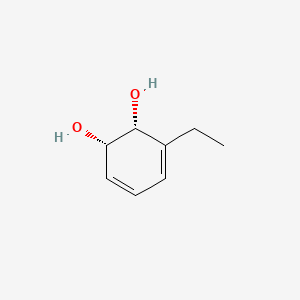

Q9: How does Pent-2-enoic acid behave as a substrate in the Sharpless asymmetric aminohydroxylation reaction?

A9: Studies using functionalized Pent-2-enoic acid ester substrates in the Sharpless asymmetric aminohydroxylation (AA) reaction provide insights into the factors governing regioselectivity. The observed regioselectivity is attributed to a change in substrate orientation with respect to the catalyst when using different ligands, such as PHAL and AQN. This control over regioselectivity in the AA reaction allows for the synthesis of specific stereoisomers of aminosugars. []

Q10: What is the role of Pent-2-enoic acid derivatives in the synthesis of Cefcapene Pivoxil?

A10: (Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)pent-2-enoic acid, a derivative of Pent-2-enoic acid, serves as a crucial side-chain building block in the synthesis of Cefcapene Pivoxil. This cephalosporin antibiotic relies on the specific stereochemistry and functional groups introduced by this derivative for its activity. []

Q11: Are there any reported uses of Pent-2-enoic acid in material science?

A11: While not directly using Pent-2-enoic acid, research has investigated the acoustic, mechanical, and anatomical properties of Sindora sp. (sepetir) wood treated with 4-methyl-pent-2-enoic acid. This suggests potential applications in understanding the interaction of similar compounds with wood and potentially influencing its properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)